1-amino-7H-purin-6-one
Overview
Description
1-amino-7H-purin-6-one, also known as guanine, is a purine derivative that plays a crucial role in the structure of nucleic acids. It is one of the four main nucleotide bases found in DNA and RNA, where it pairs with cytosine. This compound is essential for the storage and transmission of genetic information in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-7H-purin-6-one can be synthesized through various methods. One common approach involves the formation of a guanine complex. The synthesis typically includes the following steps:
- Formation of a guanine complex.
- Structural elucidation using Single-crystal X-ray diffraction analysis (SXRD) and IR spectroscopic methods .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as guano (bird and bat excrement) or fish scales. The compound can also be synthesized chemically through multi-step organic reactions involving the formation of purine rings .
Chemical Reactions Analysis
1-amino-7H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert guanine into xanthine or uric acid.
Reduction: Guanine can be reduced to form dihydroguanine.
Substitution: Guanine can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include xanthine, uric acid, and dihydroguanine .
Scientific Research Applications
1-amino-7H-purin-6-one has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleotides and nucleosides.
Biology: Guanine is essential for the structure and function of DNA and RNA.
Medicine: It is involved in the study of genetic diseases and the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 1-amino-7H-purin-6-one involves its role in the formation of nucleic acids. Guanine pairs with cytosine through hydrogen bonding, which is crucial for the stability of the DNA double helix. It also participates in various cellular processes, including signal transduction and energy transfer, by forming part of molecules like guanosine triphosphate (GTP) .
Comparison with Similar Compounds
1-amino-7H-purin-6-one can be compared with other purine derivatives such as adenine, xanthine, and hypoxanthine:
Adenine: Another purine base that pairs with thymine in DNA and uracil in RNA.
Xanthine: An oxidation product of guanine and a precursor to uric acid.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
The uniqueness of this compound lies in its specific pairing with cytosine and its role in the genetic code .
Properties
IUPAC Name |
1-amino-7H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-10-2-9-4-3(5(10)11)7-1-8-4/h1-2H,6H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLADKNAQIWWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321403 | |
Record name | NSC374513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81375-77-1 | |
Record name | NSC374513 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC374513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.